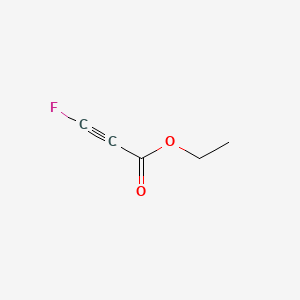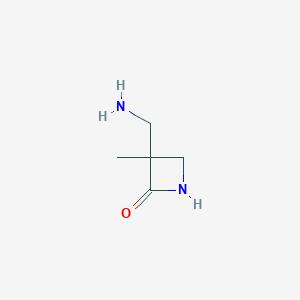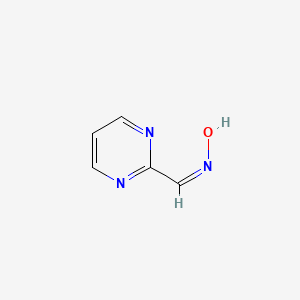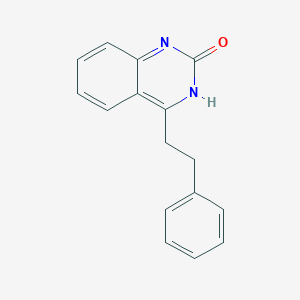
8-nitro-3H-quinoxalin-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-nitro-3H-quinoxalin-2-one: is a nitrogen-containing heterocyclic compound that belongs to the quinoxalinone family. These compounds are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science. The presence of a nitro group at the 8th position of the quinoxalinone ring enhances its reactivity and potential for various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 8-nitro-3H-quinoxalin-2-one typically involves the nitration of quinoxalin-2-one derivatives. One common method is the reaction of quinoxalin-2-one with nitric acid in the presence of sulfuric acid as a catalyst. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the 8th position.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. The use of microreactors and photoredox catalysis can be employed to achieve high yields and shorter reaction times. These methods are environmentally benign and can be scaled up for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions: 8-nitro-3H-quinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form fused ring systems.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines or thiols.
Cyclization: Acidic or basic conditions, depending on the desired product.
Major Products Formed:
Reduction: 8-amino-3H-quinoxalin-2-one.
Substitution: Various substituted quinoxalin-2-one derivatives.
Cyclization: Fused ring quinoxalinone derivatives.
Applications De Recherche Scientifique
Chemistry: 8-nitro-3H-quinoxalin-2-one is used as a building block in organic synthesis
Biology: The compound exhibits significant biological activities, including antimicrobial, antiviral, and anticancer properties. It is used in the development of new therapeutic agents.
Medicine: Due to its biological activities, this compound is investigated for its potential as a drug candidate. It is studied for its effects on various biological targets, including enzymes and receptors.
Industry: The compound is used in the development of materials with specific properties, such as semiconductors and polymers. Its unique structure allows for the design of materials with tailored functionalities.
Mécanisme D'action
The mechanism of action of 8-nitro-3H-quinoxalin-2-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of receptor activities, resulting in various biological effects.
Comparaison Avec Des Composés Similaires
3-nitroquinoxalin-2-one: Similar structure but with the nitro group at the 3rd position.
8-amino-3H-quinoxalin-2-one: The amino derivative of 8-nitro-3H-quinoxalin-2-one.
3,4-dihydroquinoxalin-2-one: Lacks the nitro group but shares the quinoxalinone core structure.
Uniqueness: this compound is unique due to the presence of the nitro group at the 8th position, which imparts distinct reactivity and biological activities. This makes it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C8H5N3O3 |
|---|---|
Poids moléculaire |
191.14 g/mol |
Nom IUPAC |
8-nitro-3H-quinoxalin-2-one |
InChI |
InChI=1S/C8H5N3O3/c12-7-4-9-5-2-1-3-6(11(13)14)8(5)10-7/h1-3H,4H2 |
Clé InChI |
XARDKOSMBIPEIA-UHFFFAOYSA-N |
SMILES canonique |
C1C(=O)N=C2C(=N1)C=CC=C2[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











![2,7-Dimethyl-6,7-dihydro-5H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11924729.png)




